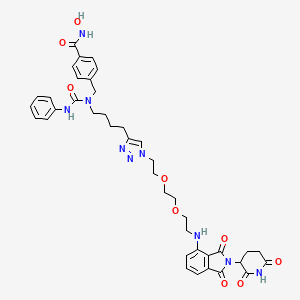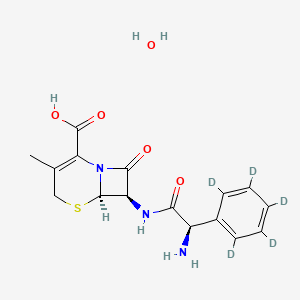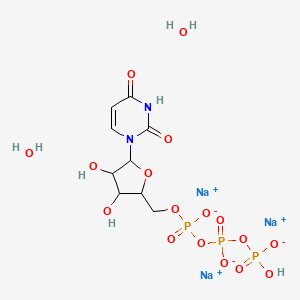![molecular formula C12H9FN2 B12430394 7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
7-Fluoropyrrolo[1,2-a]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoropyrrolo[1,2-a]quinolin-4-amine is a derivative of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline. It is a chemical intermediate used in the synthesis of SC144, a compound with potent anticancer properties .
Vorbereitungsmethoden
The synthesis of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine involves several steps. One common method includes the reaction of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline with appropriate reagents under specific conditions . The reaction conditions typically involve the use of solvents like DMSO and heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
7-Fluoropyrrolo[1,2-a]quinolin-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and solvents like DMSO and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Fluoropyrrolo[1,2-a]quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicine: It is a key intermediate in the synthesis of SC144, which has shown excellent potency against a panel of human cancer cell lines.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine involves its interaction with specific molecular targets in cancer cells. It is believed to interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is known to affect key proteins and enzymes involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
7-Fluoropyrrolo[1,2-a]quinolin-4-amine is unique due to its specific structure and the presence of a fluorine atom, which enhances its chemical stability and biological activity . Similar compounds include:
7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline: A precursor in the synthesis of this compound.
SC144: A compound synthesized using this compound as an intermediate, known for its anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Eigenschaften
Molekularformel |
C12H9FN2 |
|---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
7-fluoropyrrolo[1,2-a]quinolin-4-amine |
InChI |
InChI=1S/C12H9FN2/c13-9-3-4-11-8(6-9)7-10(14)12-2-1-5-15(11)12/h1-7H,14H2 |
InChI-Schlüssel |
TXTBDWOIEZESMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C3=C(C=C(C=C3)F)C=C(C2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)








![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)



